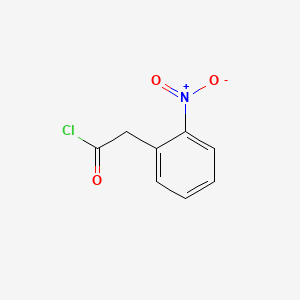
o-Nitrophenylacetyl chloride
Vue d'ensemble
Description
o-Nitrophenylacetyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and functionalities are mentioned, such as the o-nitrophenyl group, which is used as a protecting group with latent activation potential in the synthesis of glycosides . The o-nitrophenyl group's stability under common synthetic conditions and its ability to be activated for displacement reactions is of particular interest in the context of o-nitrophenylacetyl chloride, as it may share similar properties.
Synthesis Analysis
The synthesis of related nitrophenyl compounds involves various methods. For instance, N-nitroimidoyl chlorides, which share the nitro and chloride functionalities with o-nitrophenylacetyl chloride, are synthesized by reacting O2N—N=C(R)SMe with SO2Cl2 . This method could potentially be adapted for the synthesis of o-nitrophenylacetyl chloride by choosing appropriate starting materials and reaction conditions. Additionally, o-nitrophenylacetic acids, which are structurally similar to o-nitrophenylacetyl chloride, are synthesized through a condensation reaction followed by hydrolysis, oxidation, and acidation .
Molecular Structure Analysis
The molecular structure of compounds related to o-nitrophenylacetyl chloride has been studied using X-ray diffraction and quantum chemical methods. For example, in the molecule O2N—N=C(Phth)Cl, the C=N—N and NO2 groups are orthogonal to each other . This structural information is relevant as it provides insight into the possible conformational preferences of o-nitrophenylacetyl chloride, which may also exhibit orthogonality between its functional groups due to steric and electronic factors.
Chemical Reactions Analysis
Chemical reactions involving the o-nitrophenyl group include its use as a protecting group for glycosidic positions, which can be activated for displacement by an alcohol using zinc chloride as a catalyst . This suggests that o-nitrophenylacetyl chloride could potentially undergo similar activation and displacement reactions, given the presence of the o-nitrophenyl moiety. Furthermore, the o-nitrophenylacetic acids can be converted to o-halophenylacetic acids through a series of reactions including reduction, diazonation, and halogen substitution , indicating that o-nitrophenylacetyl chloride might also be amenable to such transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of o-nitrophenylacetyl chloride are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For example, the polymeric nitrophenylsulfenyl chloride used as an amino protecting reagent in peptide synthesis is insoluble and can be selectively removed with mild acid treatment . This suggests that o-nitrophenylacetyl chloride might also have specific solubility characteristics and reactivity towards acids, which could be relevant for its handling and use in chemical synthesis.
Applications De Recherche Scientifique
1. Formation of Nitrating and Chlorinating Species
o-Nitrophenylacetyl chloride plays a role in the formation of reactive intermediates capable of nitrating phenolic substrates. This process is significant in understanding protein modifications and tissue injuries in vivo, offering insights into inflammation-mediated protein modification mechanisms (Eiserich et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-nitrophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTDBYAOZVFUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177299 | |
| Record name | 2-Nitrobenzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Nitrophenylacetyl chloride | |
CAS RN |
22751-23-1 | |
| Record name | 2-Nitrobenzeneacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022751231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitrophenylacetyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















